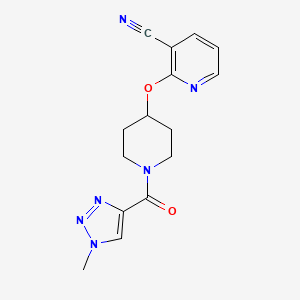

2-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

描述

属性

IUPAC Name |

2-[1-(1-methyltriazole-4-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O2/c1-20-10-13(18-19-20)15(22)21-7-4-12(5-8-21)23-14-11(9-16)3-2-6-17-14/h2-3,6,10,12H,4-5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWMETXWSFWUMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps. One common approach is to start with the preparation of the triazole ring via “click” chemistry, which involves the reaction of an azide with an alkyne . The piperidine ring can be introduced through a nucleophilic substitution reaction. The final step involves the coupling of the triazole-piperidine intermediate with nicotinonitrile under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

化学反应分析

Types of Reactions

2-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups .

科学研究应用

2-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile has a wide range of scientific research applications:

作用机制

The mechanism of action of 2-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine and nicotinonitrile moieties can enhance binding affinity and specificity . These interactions can modulate the activity of the target proteins, leading to various biological effects .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

Key Observations:

Nicotinonitrile Derivatives: The target compound and the pyrazole-naphthalene nicotinonitrile derivative () share a common nicotinonitrile core but differ in substituents. In contrast, the target compound’s triazole-carbonyl-piperidine chain could improve solubility or target specificity due to hydrogen-bonding capabilities of the triazole and carbonyl groups.

Kinase Inhibitors: Zongertinib, a tyrosine kinase inhibitor with a pyrimidopyrimidine core, incorporates a benzimidazole group and a piperidine-linked acrylamide. While structurally distinct from the target compound, both molecules utilize piperidine as a spacer and methyl-substituted heterocycles (triazole vs. benzimidazole). The acrylamide in zongertinib is a reactive warhead common in covalent kinase inhibitors, whereas the target compound’s nitrile group may act as a non-covalent binding moiety .

Comparative structural analyses (e.g., bond lengths, torsional angles) with analogues would require such data, which are absent in the evidence. However, software like WinGX () could facilitate such comparisons if structural files were available .

生物活性

The compound 2-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a novel triazole-containing hybrid that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and comparative analysis with other similar compounds.

Chemical Structure and Properties

The compound features a triazole ring , a piperidine moiety , and a nicotinonitrile group , which are known for their stability and diverse biological activities. The triazole ring is particularly significant as it serves as a versatile scaffold in drug design.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets. The triazole ring can modulate enzyme activity or alter receptor signaling pathways, leading to various pharmacological effects. Specifically, triazoles have been shown to exhibit:

- Anticancer Properties : Inducing apoptosis in cancer cells by affecting mitochondrial function.

- Antimicrobial Activity : Inhibiting the growth of bacteria and fungi through disruption of cellular processes.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, related triazole compounds have demonstrated significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | HCT116 | 0.43 | Induction of apoptosis, inhibition of migration |

| 2 | MDA-MB-231 | 0.10 | NF-kB inhibition, increased ROS levels |

| 3 | HT-29 | 1.50 | Cell cycle arrest in G0/G1 phase |

The compound's structure suggests it may exhibit similar or enhanced activity compared to these derivatives due to the combined effects of the piperidine and triazole functionalities.

Case Studies

- Cytotoxicity in Cancer Cell Lines :

-

Mechanistic Insights :

- Research on related compounds revealed that triazoles could inhibit critical signaling pathways involved in cell proliferation and survival. For example, one derivative was shown to decrease the expression of mesenchymal markers while increasing epithelial markers in treated cancer cells, suggesting a shift towards less aggressive phenotypes .

Comparative Analysis

When compared to similar compounds lacking the triazole or piperidine moieties, 2-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile may offer enhanced biological activity due to its unique combination of structural features.

| Compound Type | Biological Activity | Notes |

|---|---|---|

| Triazole-only compounds | Moderate anticancer activity | Limited selectivity |

| Piperidine derivatives | Variable efficacy | Often requires further modification |

| Triazole-piperidine hybrids | Enhanced potency | Synergistic effects observed |

常见问题

Q. What are common synthetic routes for synthesizing 2-((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Synthesize the 1-methyl-1H-1,2,3-triazole-4-carbonyl chloride by reacting 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with thionyl chloride.

- Step 2 : Couple the triazole-carbonyl chloride to piperidin-4-ol under basic conditions (e.g., DCM with triethylamine) to form 1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-ol .

- Step 3 : Perform an etherification reaction between the piperidine intermediate and 2-chloronicotinonitrile using a base like K₂CO₃ in DMF at 80–100°C .

- Key Conditions : Monitor reaction progress via TLC, and purify intermediates via column chromatography (silica gel, EtOAc/hexane gradient).

Q. How can the purity and structural integrity of the compound be validated?

- Methodological Answer :

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity >95% is acceptable for biological assays .

- Structural Confirmation :

- 1H/13C NMR : Confirm the presence of the triazole carbonyl (δ ~165 ppm in 13C NMR), piperidine protons (δ 1.5–3.5 ppm), and nitrile group (no proton signal) .

- HRMS : Validate molecular ion peak (e.g., [M+H]+) with <5 ppm mass error.

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .

- Storage : Store in a desiccator at 4°C to prevent hydrolysis of the nitrile group.

- Disposal : Neutralize waste with a 10% NaOH solution before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can reaction yields be optimized during the etherification step?

- Methodological Answer :

- Design of Experiments (DoE) : Vary solvent (DMF vs. DMSO), base (K₂CO₃ vs. Cs₂CO₃), and temperature (80°C vs. 100°C) to identify optimal conditions .

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency.

- Kinetic Monitoring : Use in-situ FTIR to track the disappearance of the piperidin-4-ol starting material (O–H stretch at ~3200 cm⁻¹) .

Q. How to resolve contradictions in reported bioactivity data (e.g., IC50 variability)?

- Methodological Answer :

- Target-Specific Assays : Use enzyme inhibition assays (e.g., DHFR for anticancer activity) with standardized protocols (pH 7.4, 37°C) and positive controls (methotrexate) .

- Molecular Docking : Perform simulations (AutoDock Vina) to assess binding modes to DHFR, focusing on hydrogen bonds between the triazole carbonyl and Arg70 residue .

- Metabolic Stability : Test compound stability in liver microsomes (human/rat) to rule out rapid degradation as a cause of variability .

Q. What strategies can modify the compound’s pharmacokinetic properties without losing bioactivity?

- Methodological Answer :

- Structural Analog Synthesis :

- Replace the nitrile group with a carboxylic acid (via hydrolysis) to improve solubility.

- Introduce a PEG spacer between the piperidine and triazole to reduce logP .

- Prodrug Design : Acetylate the piperidine oxygen to enhance membrane permeability, with enzymatic cleavage in target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。